
1,1-Dichloro-1-nitrosobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-1-nitrosobutane is an organic compound characterized by the presence of two chlorine atoms and a nitroso group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dichloro-1-nitrosobutane can be synthesized through the reaction of butane with nitrosyl chloride (NOCl) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-1-nitrosobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The nitroso group can be oxidized or reduced under specific conditions, resulting in different products.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
N,N-Dimethylamidodichlorophosphite: Reacts exothermally with this compound to form N,N-dimethylamidotetrachlorophosphorane and a nitrile oxide.
Diethyl Thiophosphite: Reacts with this compound to produce specific phosphorane derivatives.
Major Products Formed
N,N-Dimethylamidotetrachlorophosphorane: Formed from the reaction with N,N-dimethylamidodichlorophosphite.
Nitrile Oxide: Another product from the reaction with N,N-dimethylamidodichlorophosphite.
Applications De Recherche Scientifique
1,1-Dichloro-1-nitrosobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-1-nitrosobutane involves its reactivity with nucleophiles and electrophiles. The nitroso group and chlorine atoms play crucial roles in its chemical behavior, allowing it to participate in various reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
1,1-Dichloro-1-nitrosobutane can be compared with other similar compounds, such as:
1,1-Dichloro-1-nitrosoalkanes: These compounds share similar reactivity patterns and can undergo similar reactions.
α-Halocarbonyl Compounds: These compounds also exhibit reactivity with acid chlorides and zinc, forming acylhydroximoyl chlorides.
Propriétés
Numéro CAS |
109777-25-5 |
|---|---|
Formule moléculaire |
C4H7Cl2NO |
Poids moléculaire |
156.01 g/mol |
Nom IUPAC |
1,1-dichloro-1-nitrosobutane |
InChI |
InChI=1S/C4H7Cl2NO/c1-2-3-4(5,6)7-8/h2-3H2,1H3 |
Clé InChI |
OXVWREIAEWQHIY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(N=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


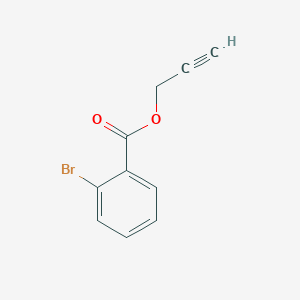

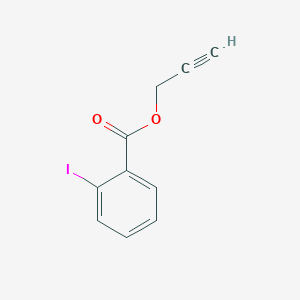
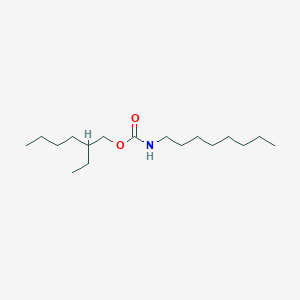
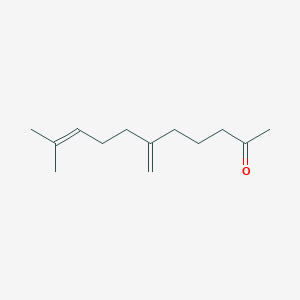
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
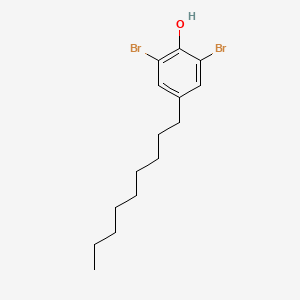

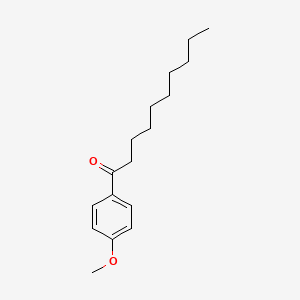

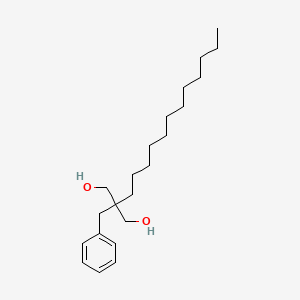

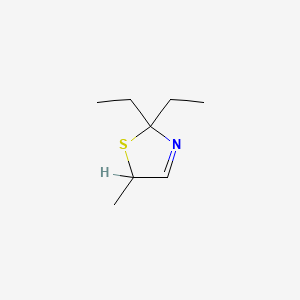
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)
